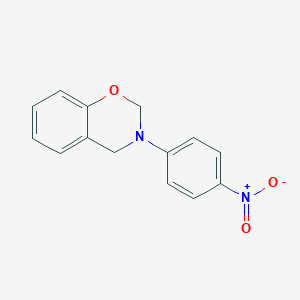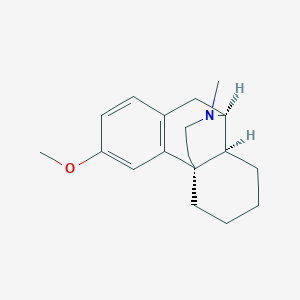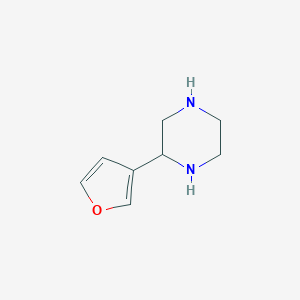
2-(Furan-3-yl)piperazine
Overview
Description
2-(Furan-3-yl)piperazine (FUP) is a synthetic compound that belongs to the class of piperazine derivatives. It is widely used in scientific research due to its unique chemical properties and potential therapeutic applications. FUP has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mechanism Of Action
The mechanism of action of 2-(Furan-3-yl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 2-(Furan-3-yl)piperazine has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation, cognition, and behavior. 2-(Furan-3-yl)piperazine may also act as an antagonist at certain receptors in the brain, such as the 5-HT2A receptor, which is involved in the regulation of mood and anxiety.
Biochemical And Physiological Effects
2-(Furan-3-yl)piperazine has been shown to have a number of biochemical and physiological effects in laboratory experiments. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons in the brain. 2-(Furan-3-yl)piperazine has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress. Additionally, 2-(Furan-3-yl)piperazine has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
2-(Furan-3-yl)piperazine has several advantages for laboratory experiments, including its high purity and stability, as well as its ability to cross the blood-brain barrier. However, 2-(Furan-3-yl)piperazine also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on 2-(Furan-3-yl)piperazine. One area of research is the development of 2-(Furan-3-yl)piperazine analogs with improved pharmacological properties, such as increased potency and selectivity. Another area of research is the investigation of 2-(Furan-3-yl)piperazine's potential use in the treatment of neurodegenerative diseases, particularly Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-(Furan-3-yl)piperazine and its effects on neurotransmitter systems in the brain.
Scientific Research Applications
2-(Furan-3-yl)piperazine has been extensively studied for its potential therapeutic applications, including its role as an antidepressant, antipsychotic, and anxiolytic agent. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(Furan-3-yl)piperazine has been shown to exhibit potent inhibitory effects on monoamine oxidase A and B, which are enzymes that play a key role in the regulation of neurotransmitters such as serotonin, dopamine, and norepinephrine.
properties
CAS RN |
111781-44-3 |
|---|---|
Product Name |
2-(Furan-3-yl)piperazine |
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(furan-3-yl)piperazine |
InChI |
InChI=1S/C8H12N2O/c1-4-11-6-7(1)8-5-9-2-3-10-8/h1,4,6,8-10H,2-3,5H2 |
InChI Key |
RJDDOGRVRCUSTJ-UHFFFAOYSA-N |
SMILES |
C1CNC(CN1)C2=COC=C2 |
Canonical SMILES |
C1CNC(CN1)C2=COC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

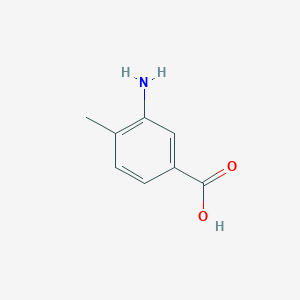
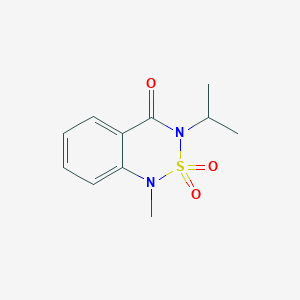
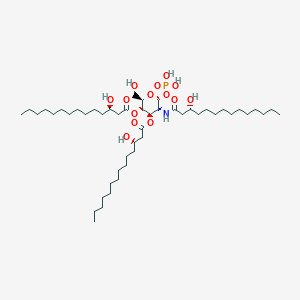
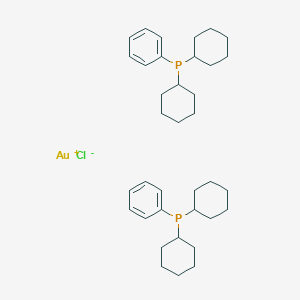
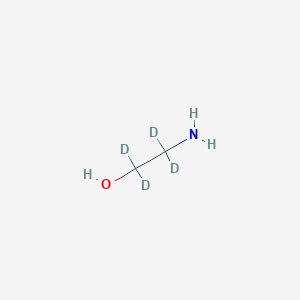
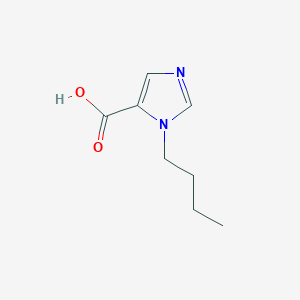
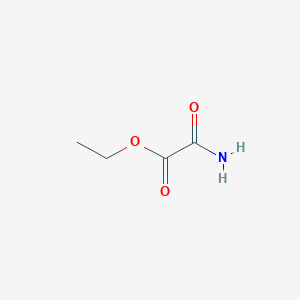
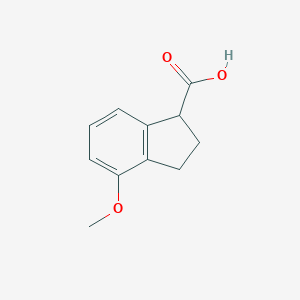
![[(4-Chlorophenyl)hydrazinylidene]thiourea](/img/structure/B48461.png)
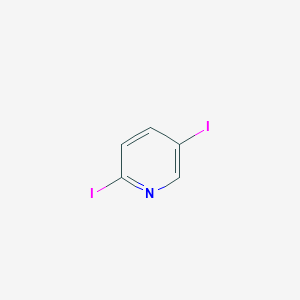
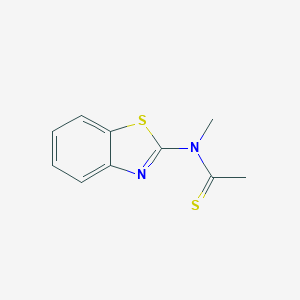
![3-Oxatricyclo[4.1.0.02,4]heptane-7-carbaldehyde](/img/structure/B48466.png)
